molecular formula C9H7NO2 B120265 3-(Cyanomethyl)benzoic acid CAS No. 5689-33-8

3-(Cyanomethyl)benzoic acid

Cat. No. B120265
CAS RN: 5689-33-8
M. Wt: 161.16 g/mol
InChI Key: DATIHVJZEPOWPT-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)benzoic acid (3-CBA) is an organic compound belonging to the class of benzoic acids. It is a colorless, crystalline solid that is soluble in water and ethanol. 3-CBA is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst for the synthesis of various polymers.

Scientific Research Applications

Organic Synthesis and Chemical Properties

3-(Cyanomethyl)benzoic acid is an intermediate in the synthesis of complex organic molecules. Its incorporation into donor-π-acceptor sensitizers for dye-sensitized solar cells has been shown to lead to devices with improved conversion efficiency compared to more traditional cyanoacetic acid acceptors (Xiang et al., 2013). Furthermore, novel ester/hybrid derivatives of related benzoic acids have demonstrated potential antibacterial activity, highlighting the chemical versatility and applicability of these compounds in developing new drug candidates (Satpute et al., 2018).

Dye-sensitized Solar Cells

Research on this compound and its derivatives has shown significant applications in the field of renewable energy. For example, derivatives using 4-(Cyanomethyl)benzoic acid as an acceptor group in dye-sensitized solar cells (DSSCs) have shown improved photovoltaic performance. This suggests that substituting traditional acceptor groups with this compound derivatives can enhance the efficiency of DSSCs (Gupta et al., 2015).

Environmental and Synthetic Applications

This compound and its related compounds have been investigated for their environmental persistence and potential for biodegradation. Studies on microbial degradation of pesticide residues have highlighted the importance of understanding the breakdown processes of similar benzoic acid derivatives to mitigate secondary pollution from agricultural products and address environmental concerns (Huang et al., 2018).

Safety and Hazards

“3-(Cyanomethyl)benzoic Acid” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid dust formation . It is also harmful to aquatic life .

Mechanism of Action

Target of Action

It is known to be used as a reagent in the synthesis of various pharmaceutically important compounds .

Mode of Action

It is primarily used as a reagent in chemical synthesis . Its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Result of Action

The molecular and cellular effects of 3-(Cyanomethyl)benzoic acid’s action would depend on the specific compounds it helps synthesize . As a reagent, its primary role is to participate in chemical reactions, and the products of these reactions would have their own distinct biological effects.

properties

IUPAC Name

3-(cyanomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATIHVJZEPOWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205412
Record name 3-(Cyanomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5689-33-8
Record name 3-(Cyanomethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Cyanomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Cyanomethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(CYANOMETHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7V17Q435V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-bromomethylbenzoic acid (2.29 g, 10 mmol) in methanol (30 mL) is added sodium cyanide (0.49 g, 10 mmol) and the mixture is stirred at 70° C. for 2 hrs. The solvent is removed under reduced pressure and water is added to the residue. The mixture is extracted with ether and the organic phase is dried over sodium sulfate. The solvent is removed under reduced pressure and the residue purified by column chromatography using CH2Cl2 as eluent to give 3-cyanomethylbenzoic acid.
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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